Cas no 1806749-11-0 (Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)6-7(15(17)18)5(19-2)4-14-8(6)21-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: VDMHBTPVFVCJQW-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)OCC)=C(C(=CN=1)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 386
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088058-1g |
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate |
1806749-11-0 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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6. Book reviews
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806749-11-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1806749-11-0, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of methoxy, nitro, and trifluoromethoxy substituents, make it a valuable building block for medicinal chemists.
The significance of this compound lies in its ability to undergo diverse chemical transformations, which are essential for constructing complex drug molecules. The nitro group, for instance, can be reduced to an amine, while the ester functionality can be hydrolyzed to yield a carboxylic acid. These transformations are pivotal in the development of novel therapeutic agents. Additionally, the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for oral administration.
Recent advancements in drug discovery have highlighted the importance of pyridine derivatives in addressing unmet medical needs. Pyridine-based scaffolds are widely prevalent in approved drugs due to their favorable pharmacokinetic properties and biological activity. Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate exemplifies this trend by providing a versatile platform for synthesizing novel pyridine-containing compounds. Researchers have leveraged this intermediate to develop potential treatments for conditions such as Alzheimer's disease and rheumatoid arthritis.
In the realm of academic research, Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate has been utilized in several groundbreaking studies. One notable example is its application in the synthesis of potent kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases. By incorporating this compound into drug candidates, scientists have been able to develop inhibitors with high selectivity and efficacy. These inhibitors have shown promise in preclinical studies and are being evaluated further for their therapeutic potential.
The trifluoromethoxy group in Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate is particularly noteworthy due to its ability to modulate the electronic properties of adjacent functional groups. This feature has been exploited to fine-tune the binding affinity of drug candidates to their biological targets. For instance, trifluoromethylated compounds often exhibit enhanced binding interactions with protein receptors, leading to improved pharmacological activity. This underscores the compound's importance as a synthetic intermediate in the development of next-generation pharmaceuticals.
Another area where Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate has made a significant impact is in the field of antiviral research. The growing threat of emerging viral infections has spurred efforts to develop novel antiviral agents. Pyridine derivatives have emerged as key components in these efforts due to their ability to interfere with viral replication mechanisms. Researchers have synthesized various analogs of this compound and found that they possess inhibitory activity against multiple viruses. This finding highlights its potential as a starting point for developing broad-spectrum antiviral therapies.
The synthesis of Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a pyridine core, followed by sequential introduction of methoxy, nitro, and trifluoromethoxy groups. Each step is carefully optimized to ensure high yield and purity. The final product is then subjected to esterification to yield the desired ethyl ester derivative. This synthetic route highlights the compound's accessibility and utility as a building block for further chemical manipulation.
The versatility of Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate is further demonstrated by its application in fragment-based drug design (FBDD). FBDD is an innovative approach that relies on identifying small molecular fragments capable of binding to biological targets. These fragments are then chemically modified to improve their potency and selectivity. Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate has been used as a scaffold to generate libraries of fragments for high-throughput screening (HTS). This has led to the identification of several promising lead compounds that are being advanced into preclinical development.
In conclusion, Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806749-11-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for synthesizing biologically active molecules. Recent studies have highlighted its role in developing treatments for neurological disorders, inflammatory conditions, and viral infections. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in modern drug discovery efforts.
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